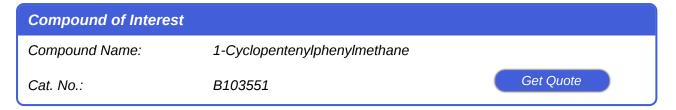


Spectroscopic Profile of 1-Cyclopentenylphenylmethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1- Cyclopentenylphenylmethane** (CAS No. 15507-35-4), a valuable building block in organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-Cyclopentenylphenylmethane**.

Table 1: ¹H NMR Spectroscopic Data



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35 - 7.15	m	5H	Aromatic protons (C ₆ H ₅)
5.50	t	1H	Vinylic proton (=CH-)
3.30	S	2H	Benzylic protons (- CH2-Ph)
2.40 - 2.20	m	4H	Allylic protons (-CH ₂ - C= and =C-CH ₂ -)
2.00 - 1.80	m	2H	Aliphatic protons (- CH ₂ -)

Disclaimer: The ¹H NMR data is a representative spectrum based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

Table 2: 13 C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Type
142.1	Quaternary Aromatic (C-Ph)
138.5	Quaternary Alkene (C=)
129.0	Tertiary Aromatic (CH)
128.4	Tertiary Aromatic (CH)
126.0	Tertiary Aromatic (CH)
125.8	Tertiary Alkene (=CH)
39.5	Secondary (Benzylic -CH ₂ -)
34.2	Secondary (Allylic -CH ₂ -)
32.8	Secondary (Allylic -CH ₂ -)
23.3	Secondary (-CH ₂ -)



Disclaimer: The ¹³C NMR data is predicted based on computational models and typical values for the constituent functional groups.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080 - 3030	Medium	Aromatic C-H stretch
3020	Medium	Vinylic =C-H stretch
2950 - 2850	Strong	Aliphatic C-H stretch
1650	Medium	C=C stretch (alkene)
1600, 1495, 1450	Medium-Strong	Aromatic C=C skeletal vibrations
740, 695	Strong	Aromatic C-H out-of-plane bend (monosubstituted)

Source: Predicted based on characteristic group frequencies.

Table 4: Mass Spectrometry (Electron Ionization) Data

m/z	Relative Intensity (%)	Assignment
158	45	[M] ⁺ (Molecular Ion)
143	20	[M - CH ₃] ⁺
129	30	[M - C₂H₅] ⁺
115	40	[M - C ₃ H ₇] ⁺
91	100	[C ₇ H ₇]+ (Tropylium ion)
77	25	[C ₆ H ₅] ⁺ (Phenyl ion)
65	15	[C₅H₅] ⁺

Source: NIST Chemistry WebBook.[1]



Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

- Sample Preparation: Approximately 5-10 mg of 1-Cyclopentenylphenylmethane is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.
 Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence, such as a standard single-pulse experiment with broadband proton decoupling, is used to obtain the carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required. The spectral width is set to approximately 220 ppm.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectra are recorded to identify the functional groups present in the molecule.

- Sample Preparation: For a liquid sample like 1-Cyclopentenylphenylmethane, a thin film is
 prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or
 sodium chloride (NaCl) salt plates.
- Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment.

 The spectrum is typically recorded over the range of 4000-400 cm⁻¹ by co-adding 16-32



scans at a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

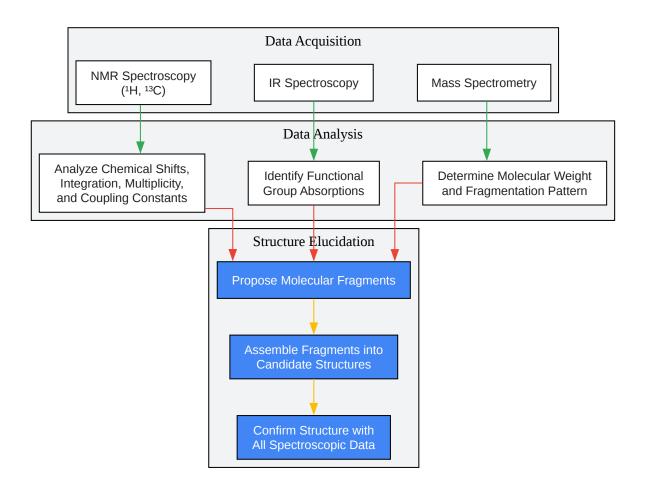
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or directly using a heated probe.
- Ionization: In the ion source, the sample molecules are bombarded with a beam of highenergy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the combined analysis of spectroscopic data to elucidate the structure of an unknown compound, such as **1-Cyclopentenylphenylmethane**.





Click to download full resolution via product page

Caption: Workflow for Spectroscopic Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. 1-Cyclopentenylphenylmethane [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Cyclopentenylphenylmethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103551#spectroscopic-data-nmr-ir-mass-spec-of-1-cyclopentenylphenylmethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com